

Technical Support Center: Total Synthesis of (+)-Meayamycin B

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Compound of Interest

Compound Name: (+)-Meayamycin B

CAS No.: 1020210-12-1

Cat. No.: B014298

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This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the total synthesis of **(+)-Meayamycin B**. The information is compiled from published synthetic routes to assist in overcoming common challenges and improving overall yield.

Troubleshooting Guide

This section addresses specific issues that may arise during key transformations in the synthesis of **(+)-Meayamycin B**.

Problem ID	Issue	Potential Cause(s)	Suggested Solution(s)	Relevant Step(s)
TM-01	Low yield in Grignard addition of 2-methylallylmagnesium chloride to the D-ribose-derived aldehyde.	Over-addition of the Grignard reagent.	- Lower the reaction temperature from -78°C to -98°C.- Change the solvent from THF to 2-MeTHF.[1]	Synthesis of the right-hand tetrahydropyran subunit.
TM-02	Poor diastereoselectivity in the reduction of the lactol intermediate.	Suboptimal reaction conditions.	- Increase the equivalents of triethylsilane (to 10 equiv) and trifluoroethanol (to 8 equiv).- Add BF ₃ -OEt ₂ (4 equiv) after a short pre-incubation of the substrate with the silane and alcohol at -78°C. [1]	Synthesis of the central subunit.
TM-03	Z to E isomerization of the double bond in the left-hand subunit during coupling reactions.	Instability of the Z-isomer under certain coupling conditions.	- Employ a more robust synthetic route that introduces the side chain at a later stage, avoiding harsh coupling conditions on the sensitive olefin. [1]	Coupling of the left-hand subunit.

TM-04	Low yield in the final cross-metathesis step to form Meayamycin B.	Catalyst deactivation or inefficient turnover.	- Use Grela's catalyst (0.2-0.3 equiv).- Add a quinone co-catalyst like p-benzoquinone (0.3-0.4 equiv).- Perform the reaction in 1,2-dichloroethane at 40-45°C.[1][2]	Final assembly of Meayamycin B.
TM-05	Formation of double addition product in the reaction of allylmagnesium chloride with the lactone intermediate.	High reactivity and excess of the Grignard reagent.	- Reduce the equivalents of allylmagnesium chloride used (from 1.9 to 1.3-1.6 equiv) to minimize over-addition.[1]	Synthesis of the central subunit.
TM-06	Incomplete conversion in the two-step conversion of the lactone to the diol intermediate.	The initial reaction conditions may not be optimal for minimizing side products.	- A reduction in the amount of allylmagnesium chloride can help, though it may lead to some recovered starting material. [1]	Synthesis of the central subunit.
TM-07	Z-E isomerization during α,β -unsaturated amide formation.	The specific conditions of the amide bond formation can promote isomerization.	This is a noted side reaction; careful monitoring and purification are required. Further optimization of coupling	Synthesis of the left-hand fragment.

reagents and
conditions may
be necessary.[3]
[4]

Frequently Asked Questions (FAQs)

Q1: What are the reported overall yields for the total synthesis of **(+)-Meayamycin B**?

A1: Different synthetic routes have been reported with varying overall yields. A synthesis by Bressin et al. reported an overall yield of 0.82% from L-threonine derivative and 0.24% from commercially available starting materials for the right-hand fragment.[5] Another synthesis by Gartshore et al. describes a longest linear sequence of 12 steps with a 22-step overall synthesis, though a final overall yield is not explicitly stated, key late-stage reactions have yields as high as 54%.[1][2]

Q2: What are the key starting materials for the synthesis of **(+)-Meayamycin B**?

A2: The syntheses typically employ chiral pool starting materials. Commonly used starting materials include D-ribose for the right-hand subunit, Boc-L-threonine or a derivative for the central subunit, and (S)-(-)-ethyl lactate for the left-hand subunit.[1][5]

Q3: What are the most challenging steps in the synthesis of **(+)-Meayamycin B**?

A3: Based on published literature, several steps can be challenging:

- The construction of the highly substituted right-hand tetrahydropyran, which contains three stereocenters and an essential epoxide.[1]
- Controlling stereoselectivity in various reactions, such as aldol reactions and reductions.[1][3]
- Preventing undesired isomerization of double bonds, particularly the Z to E isomerization of the left-hand subunit's olefin.[1][3]
- The final cross-metathesis coupling to assemble the full molecule, which requires careful optimization of catalysts and conditions to achieve good yields.[1][2]

Q4: Are there any more concise or "greener" synthetic routes available?

A4: Yes, research has focused on developing more efficient syntheses. For instance, a route was developed that is described as more concise, cost-effective, and greener, featuring a novel asymmetric reduction of a prochiral enone.^{[3][5]} This synthesis consists of 11 steps in the longest linear sequence and 24 total steps.^{[3][4][5]}

Q5: How can the stability of Meayamycin B be handled during and after synthesis?

A5: Meayamycin B is an analog of FR901464, which is known to be unstable. The replacement of a tertiary alcohol in FR901464 with a methyl group in Meayamycin B significantly increases stability and potency.^[1] Meayamycin has a reported half-life of 37 hours in RPMI culture medium containing 10% FBS, which is a significant improvement over FR901464.^[6]

Experimental Protocols

Protocol 1: Optimized Grignard Addition for the Right-Hand Subunit

This protocol is adapted from the synthesis by Gartshore et al.^[1]

- Preparation: To a solution of the D-ribose-derived aldehyde in 2-methyltetrahydrofuran (2-MeTHF), cool the mixture to -98°C.
- Addition: Slowly add a solution of 2-methylallylmagnesium chloride to the cooled aldehyde solution.
- Reaction: Stir the reaction mixture at -98°C and monitor the reaction progress by TLC.
- Quenching: Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
- Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired alcohol.

Protocol 2: Diastereoselective Reduction of the Lactol Intermediate

This protocol is based on the work of Gartshore et al.^[1]

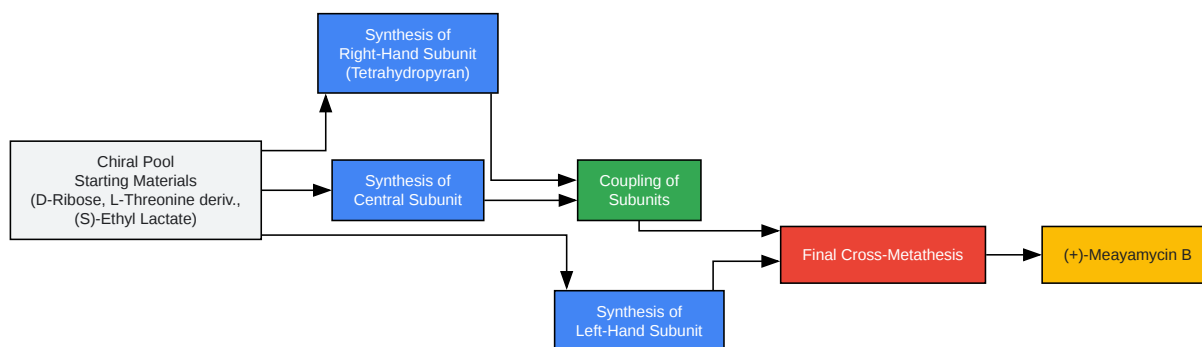
- Preparation: Dissolve the lactol intermediate in a suitable solvent (e.g., dichloromethane). Add triethylsilane (10 equiv) and trifluoroethanol (8 equiv).
- Cooling: Cool the reaction mixture to -78°C.
- Pre-incubation: Stir the mixture at -78°C for 10 minutes.
- Addition of Lewis Acid: Add boron trifluoride diethyl etherate (BF₃-OEt₂, 4 equiv) dropwise to the reaction mixture.
- Reaction: Continue stirring at -78°C and monitor the reaction by TLC.
- Workup and Purification: Upon completion, quench the reaction and perform a standard aqueous workup. Purify the resulting product by column chromatography.

Protocol 3: Final Cross-Metathesis

This protocol is derived from the synthesis by Gartshore et al.^{[1][2]}

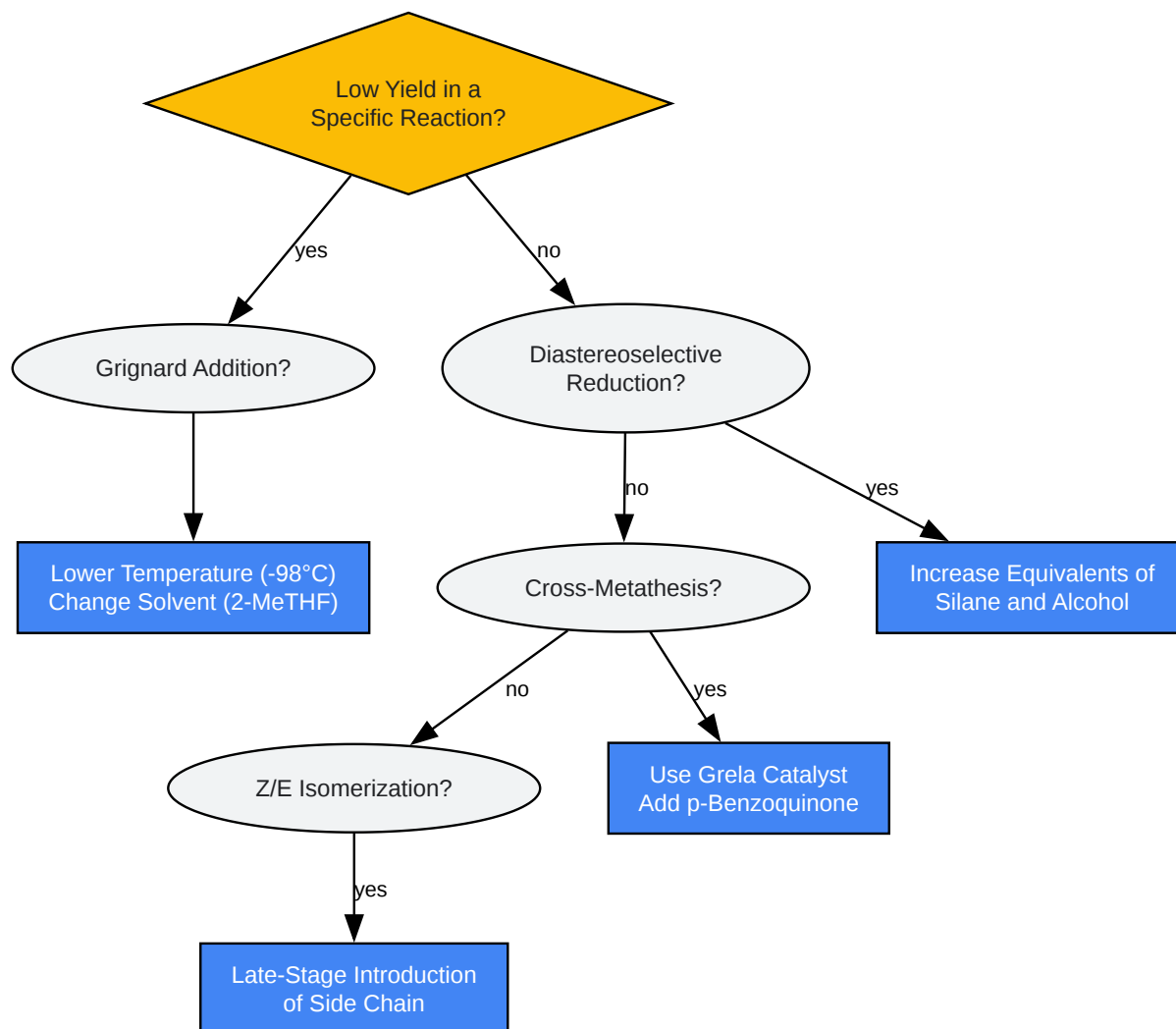
- Reactant Preparation: In a reaction vessel, dissolve the left-hand subunit and the right-hand subunit in 1,2-dichloroethane.
- Additive: Add p-benzoquinone (0.3-0.4 equivalents).
- Catalyst Addition: Add Grela's catalyst (0.2-0.3 equivalents) to the solution.
- Reaction Conditions: Heat the reaction mixture to 40-45°C and stir for 12 hours under an inert atmosphere.
- Monitoring: Monitor the formation of **(+)-Meayamycin B** by TLC or LC-MS.
- Purification: After the reaction is complete, concentrate the mixture and purify the residue by flash column chromatography to obtain pure **(+)-Meayamycin B**.

Visualizations



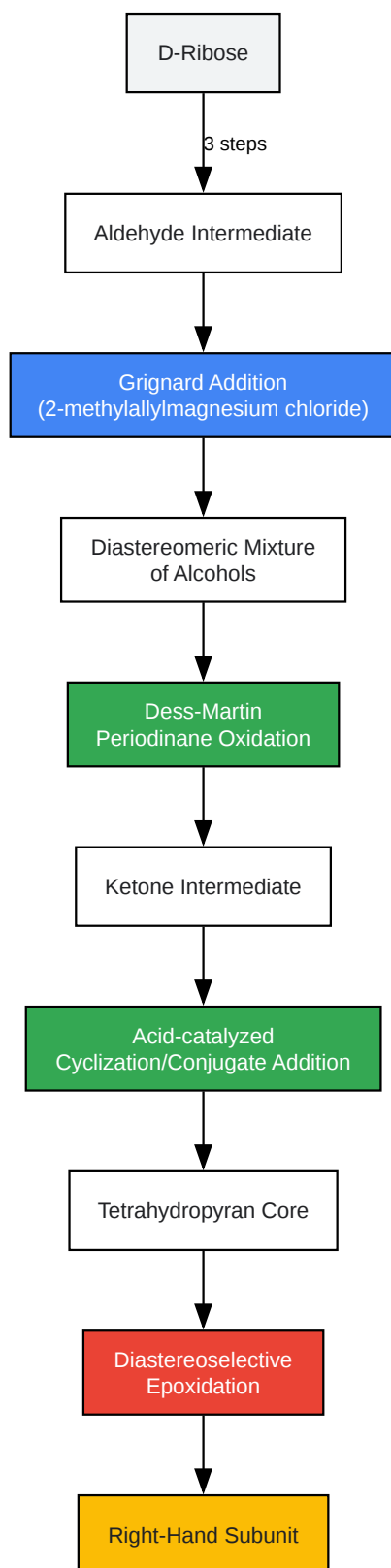
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Caption: General workflow for the total synthesis of **(+)-Meayamycin B**.



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Caption: Troubleshooting decision tree for common low-yield steps.



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Caption: Key transformations in the synthesis of the right-hand subunit.

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